molecular formula C11H9NO3 B1597399 6-Hydroxy-2-methylquinoline-4-carboxylic acid CAS No. 50741-53-2

6-Hydroxy-2-methylquinoline-4-carboxylic acid

Cat. No.: B1597399
CAS No.: 50741-53-2
M. Wt: 203.19 g/mol
InChI Key: ZMFWTUBNIJBJDB-UHFFFAOYSA-N
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Description

6-Hydroxy-2-methylquinoline-4-carboxylic acid is a chemical compound with the CAS Number: 50741-53-2 . It has a molecular weight of 203.2 and a linear formula of C11H9NO3 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C11H9NO3 . The compound has a benzene ring fused with a pyridine moiety .


Physical and Chemical Properties Analysis

The melting point of this compound is reported to be greater than 340 degrees Celsius . The compound is a solid .

Scientific Research Applications

Analytical Chemistry Applications

6-Hydroxy-2-methylquinoline-4-carboxylic acid and its derivatives, such as 8-Hydroxyquinoline (8-HQ), have significant importance in analytical chemistry. They are known for their chromophore properties and are used to detect various metal ions and anions due to their metal chelation properties. This makes them potent candidates for developing broad-spectrum drug molecules for several diseases, including anti-cancer, HIV, and neurodegenerative disorders (Gupta, Luxami, & Paul, 2021).

Antioxidant Activity

Compounds like Chlorogenic Acid, found in green coffee extracts and tea, are closely related in structure to this compound. They are known for their antioxidant activity, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension properties, and their role as central nervous system stimulators. These compounds modulate lipid metabolism and glucose, offering potential treatments for metabolic disorders such as diabetes and obesity (Naveed et al., 2018).

Biocatalyst Inhibition

The interaction of carboxylic acids with microbial biocatalysts reveals that compounds like this compound could potentially inhibit microbial growth at concentrations below desired yields. Understanding the mechanisms behind this inhibition is crucial for engineering robust microbial strains for industrial applications, highlighting the balance between leveraging these compounds' benefits and mitigating their inhibitory effects (Jarboe, Royce, & Liu, 2013).

Advanced Oxidation Processes

In environmental science, advanced oxidation processes (AOPs) are used to treat pollutants like acetaminophen, which leads to the generation of various by-products. Studies on compounds structurally related to this compound focus on degradation pathways, kinetics, and the biotoxicity of the resulting by-products, underscoring the importance of understanding these processes for effective wastewater treatment and environmental protection (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Safety and Hazards

6-Hydroxy-2-methylquinoline-4-carboxylic acid is classified as an irritant . The safety data sheet advises avoiding breathing dust, mist, spray, and contact with skin or eyes .

Properties

IUPAC Name

6-hydroxy-2-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-6-4-9(11(14)15)8-5-7(13)2-3-10(8)12-6/h2-5,13H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFWTUBNIJBJDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354734
Record name 6-hydroxy-2-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50741-53-2
Record name 6-hydroxy-2-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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